4-[butyl(methyl)sulfamoyl]-N-[(2Z)-6-ethoxy-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a chemical compound with significant research applications. Its molecular formula is , and it has a molecular weight of approximately 475.62 g/mol. This compound is classified under the category of benzamide derivatives, specifically featuring a sulfamoyl group and a benzothiazole moiety, which contribute to its biological activity and potential applications in medicinal chemistry.
The synthesis of 4-[butyl(methyl)sulfamoyl]-N-[(2Z)-6-ethoxy-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves several steps, including:
Technical details regarding specific reaction conditions (e.g., temperature, solvent) and yields may vary based on the exact reagents used and the desired purity of the final product .
The molecular structure of 4-[butyl(methyl)sulfamoyl]-N-[(2Z)-6-ethoxy-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can be described as follows:
InChI=1S/C23H29N3O4S2/c1-5-8-16-25(4)32(28,29)18-14-12-17(13-15-18)22(27)24-23-26(6-2)21-19(30-7-3)10-9-11-20(21)31-23/h9-15H,5-8,16H2,1-4H3
This structure indicates a complex arrangement involving a benzene ring connected to various functional groups. The presence of multiple functional groups such as sulfamoyl and ethoxy enhances its potential reactivity and interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C23H29N3O4S2 |
Molecular Weight | 475.62 g/mol |
InChI Key | JRIHFYFRSNXRCO-UHFFFAOYSA-N |
Canonical SMILES | CCCC(NC(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(C=CC=C3S2)OCC)) |
The chemical reactivity of 4-[butyl(methyl)sulfamoyl]-N-[(2Z)-6-ethoxy-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can involve several types of reactions:
These reactions are important for understanding how this compound might behave in biological systems or during synthetic procedures .
The mechanism of action for 4-[butyl(methyl)sulfamoyl]-N-[(2Z)-6-ethoxy-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is not fully elucidated but may involve interaction with specific biological targets such as enzymes or receptors related to disease pathways.
Potential mechanisms could include:
Data supporting these mechanisms would require further experimental validation through biochemical assays .
The physical and chemical properties of 4-[butyl(methyl)sulfamoyl]-N-[(2Z)-6-ethoxy-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide are critical for its application in research:
Property | Value |
---|---|
Appearance | Solid |
Solubility | Soluble in organic solvents |
Property | Value |
---|---|
Stability | Stable under ambient conditions |
Reactivity | Moderate; reacts with nucleophiles |
These properties influence how the compound can be handled in laboratory settings and its potential applications in various fields .
4-[butyl(methyl)sulfamoyl]-N-[ (2Z)-6 -ethoxy -3 -ethyl -2 , 3 -dihydro -1 , 3 -benzothiazol -2 -ylidene]benzamide has several scientific uses:
Continued research into this compound could reveal further applications and enhance understanding of its biological significance .
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0